Biochemical Potency: TEPP-46 AC50 vs. DASA-58 AC50 and Compound 15n AC50
TEPP-46 activates recombinant PKM2 with an AC50 of 92 nM in biochemical assays, placing it among the potent PKM2 activators [1]. For comparison, DASA-58 has a biochemical AC50 of 38 nM (approximately 2.4× more potent), while the imidazopyrimidine derivative 15n has an AC50 of 90 nM (comparable potency to TEPP-46) [2][3]. This biochemical potency establishes TEPP-46 as a robust tool compound for in vitro studies.
| Evidence Dimension | Biochemical potency (AC50 for PKM2 activation) |
|---|---|
| Target Compound Data | AC50 = 92 nM |
| Comparator Or Baseline | DASA-58: AC50 = 38 nM; Compound 15n: AC50 = 90 nM |
| Quantified Difference | DASA-58 is 2.4× more potent than TEPP-46; 15n is equipotent to TEPP-46 |
| Conditions | Recombinant PKM2 enzyme; biochemical assay |
Why This Matters
Biochemical potency is a prerequisite screening criterion, but it does not predict cellular or in vivo efficacy—subsequent evidence dimensions reveal where TEPP-46 outperforms more potent biochemical activators.
- [1] Anastasiou D, Yu Y, Israelsen WJ, et al. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nat Chem Biol. 2012;8(10):839-847. doi:10.1038/nchembio.1060. View Source
- [2] Anastasiou D, Yu Y, Israelsen WJ, et al. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nat Chem Biol. 2012;8(10):839-847. doi:10.1038/nchembio.1060. (DASA-58 AC50 value). View Source
- [3] Jain M, et al. Imidazopyrimidine-based pyruvate kinase M2 activator halts diabetic nephropathy progression via modulating epithelial-to-mesenchymal transition and fibrosis. Chem Biol Interact. 2025;420:111673. doi:10.1016/j.cbi.2025.111673. View Source
